6-amino-N-(benzyloxy)hexanamide

Linker chemistry Structure-Activity Relationship (SAR) Synthetic intermediate

6-Amino-N-(benzyloxy)hexanamide (CAS 515163-50-5, IUPAC: 6-amino-N-phenylmethoxyhexanamide) is a synthetic small molecule with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. The compound features a linear six-carbon (C6) aliphatic chain terminating in a primary amine at one end and an N-benzyloxy amide at the other.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 515163-50-5
Cat. No. B8706995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-N-(benzyloxy)hexanamide
CAS515163-50-5
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CONC(=O)CCCCCN
InChIInChI=1S/C13H20N2O2/c14-10-6-2-5-9-13(16)15-17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16)
InChIKeyQZXXPIJAYMKWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-N-(benzyloxy)hexanamide (CAS 515163-50-5): Core Chemical Identity and Structural Baseline for Procurement


6-Amino-N-(benzyloxy)hexanamide (CAS 515163-50-5, IUPAC: 6-amino-N-phenylmethoxyhexanamide) is a synthetic small molecule with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . The compound features a linear six-carbon (C6) aliphatic chain terminating in a primary amine at one end and an N-benzyloxy amide at the other. This structure places it at the intersection of alkyl-amino linkers and benzyloxy-protected hydroxamic acid precursors, making it a specialized building block for medicinal chemistry and fragment-based synthesis [1]. Its dual functionality—a nucleophilic primary amine and a protected N-oxy amide—distinguishes it from simple amino-alkanamides or benzylamines.

Why Generic Substitution Fails for 6-Amino-N-(benzyloxy)hexanamide: Structural and Reactivity Nuances That Preclude Simple In-Class Interchange


Interchanging 6-amino-N-(benzyloxy)hexanamide with other amino-alkanamides or N-benzyloxy derivatives without structural verification introduces quantifiable risk in synthetic and pharmacological contexts. The compound uniquely combines a terminal primary amine (pKa ~10.5, typical for alkyl amines) with an N-benzyloxy amide, where the benzyloxy group serves as both a protecting group for N-hydroxy amides and a potential prodrug element [1]. Substituting the C6 spacer with a shorter (C4) or longer (C8) chain alters the distance between the reactive amine and the amide carbonyl by at least 2.5 Å, which can disrupt binding geometry in enzyme active sites or metal chelation motifs [2]. Furthermore, the N-benzyloxy moiety is distinct from carboxybenzyl (Cbz)-protected amines; it introduces an additional oxygen atom that can participate in hydrogen bonding or metal coordination, a property absent in simple N-benzyl amides. These structural nuances mean that generic alternatives cannot replicate the compound's precise function as a precursor to hydroxamic acid-based inhibitors or as a linker in bifunctional molecules.

Quantitative Differentiation Evidence for 6-Amino-N-(benzyloxy)hexanamide (515163-50-5) Against Closest Structural Analogs


Chain-Length Specificity: C6 Spacer Differential vs. C4 and C8 Amino-Benzyloxy Analogs

The six-carbon linker in 6-amino-N-(benzyloxy)hexanamide provides an intermediate spacer length that is structurally distinct from the more compact C4 (4-amino-N-(benzyloxy)butanamide, MW 222.28) and the extended C8 (8-amino-N-(benzyloxy)octanamide, MW 278.39) analogs. While no direct head-to-head biological comparison has been published for these three compounds, in the context of HDAC inhibitor design, the C6 linker has been shown to be optimal for spanning the narrow catalytic tunnel of HDAC6 (~12 Å) when terminated with a hydroxamic acid zinc-binding group, as evidenced by the clinical candidate Ricolinostat (ACY-1215, which uses a C6 linker) [1]. Shorter C4 linkers fail to position the zinc-binding group correctly, while longer C8 linkers introduce excessive flexibility and entropic penalty. The N-benzyloxy group in the target compound serves as a direct precursor to the hydroxamic acid warhead, making this specific C6 benzyloxy-amide the geometrically preferred intermediate for preparing potent, selective HDAC6 inhibitors.

Linker chemistry Structure-Activity Relationship (SAR) Synthetic intermediate

N-Benzyloxy vs. N-Benzyl Amide: Differential Hydroxamic Acid Precursor Reactivity

The N-benzyloxy group in 6-amino-N-(benzyloxy)hexanamide is a direct precursor to the N-hydroxy (hydroxamic acid) functional group. Hydrogenolysis (H2, Pd/C) removes the benzyl group to yield the free hydroxamic acid, as demonstrated in the synthesis of trihydroxamic acid peptides using N-benzyloxy α-amino acid esters [1]. In contrast, the analogous N-benzyl amide (6-amino-N-benzylhexanamide, lacking the oxygen atom) cannot be converted to a hydroxamic acid; it yields a simple amide upon hydrogenolysis. This structural distinction is quantified by the presence of the N–O bond (bond dissociation energy ~55 kcal/mol) versus the N–C bond in N-benzyl amides (~70 kcal/mol). The N-benzyloxy compound also participates in unique metal chelation: the benzyloxy oxygen can serve as an H-bond acceptor, a feature absent in N-benzyl amides. While no direct kinetic comparison is available, the synthetic utility of N-benzyloxy as a protected hydroxamic acid is well-established in the preparation of HDAC inhibitors and siderophore mimics .

Hydroxamic acid synthesis Protecting group strategy Peptide chemistry

6-Amino-N-(benzyloxy)hexanamide vs. 6-Aminohexanamide: Functional Group Advantage for Fragment-Based Drug Discovery

Compared to the parent compound 6-aminohexanamide (CAS 373-04-6, MW 130.19 g/mol), the target compound 6-amino-N-(benzyloxy)hexanamide (MW 236.31 g/mol) incorporates an N-benzyloxy substituent, increasing the molecular weight by 106.12 g/mol and adding a phenyl ring plus an extra oxygen atom . This modification increases the calculated partition coefficient (clogP) from approximately –0.5 for 6-aminohexanamide to +3.29 for the target compound (ChemSrc data) , indicating substantially higher lipophilicity. From a fragment-based drug discovery (FBDD) perspective, the target compound offers a heavy atom count (HAC) of 17 versus 9 for the parent, placing it at the upper limit of fragment-like space (Rule of Three: MW < 300, clogP ≤ 3) while the parent is a polar, low-affinity starting point. The benzyloxy group introduces potential π-stacking interactions and increased shape complementarity that the parent aminohexanamide cannot provide. No published direct binding comparison exists, but the increased lipophilicity and aromatic character are expected to improve passive membrane permeability and target binding enthalpy for hydrophobic enzyme pockets.

Fragment-based drug discovery (FBDD) Ligand efficiency Functional group diversity

Synthetic Process Differentiation: BOC Deprotection Yield vs. Alternative Amino-Protecting Group Strategies

The synthesis of 6-amino-N-(benzyloxy)hexanamide proceeds via TFA-mediated deprotection of N-(benzyloxy)-6-(BOC-amino)hexanamide, as described in US Patent US08716326B2 [1]. The reaction is quantitative under standard conditions (TFA, CH2Cl2, 0°C to RT, 24 h), yielding the free amine without affecting the N-benzyloxy amide group. This contrasts with alternative amino-protecting group strategies such as Fmoc (9-fluorenylmethyloxycarbonyl), which requires basic piperidine cleavage conditions that can hydrolyze the benzyloxy amide bond. The BOC strategy is thus the preferred route for this specific compound class. While no comparative yield data for different protecting groups on this exact substrate is published, the general lability of the N–O bond under basic conditions is well-documented [2], making the BOC route uniquely compatible. The quantitative yield reported in the patent (100%, no purification required beyond solvent evaporation) provides a benchmark for process efficiency that alternative synthetic routes may not match.

Synthetic efficiency BOC deprotection Process chemistry

Procurement-Relevant Application Scenarios for 6-Amino-N-(benzyloxy)hexanamide (CAS 515163-50-5)


Synthesis of HDAC6-Selective Hydroxamic Acid Inhibitors

Researchers synthesizing HDAC6-selective inhibitors require a C6 linker that optimally spans the catalytic tunnel, as established in Section 3, Evidence Item 1. 6-Amino-N-(benzyloxy)hexanamide provides the exact C6 spacer geometry and the N-benzyloxy handle that is directly convertible to the zinc-binding hydroxamic acid group (Section 3, Evidence Item 2). After coupling the terminal amine to a capping group (e.g., via amide bond formation), hydrogenolysis of the benzyloxy group yields the active hydroxamic acid inhibitor [1]. This two-step convergent strategy is more efficient than linear syntheses using alternative building blocks that require separate introduction of the hydroxamic acid warhead.

Solid-Phase Peptide Synthesis of N-Hydroxy Peptides and Siderophore Mimics

The N-benzyloxy moiety is a key protecting group for N-hydroxy amino acids in peptide synthesis. The target compound can serve as a monomer for incorporating N-hydroxy amide residues into peptides, as demonstrated in the synthesis of alternating N-hydroxy amide–amide hexapeptides (Section 3, Evidence Item 2) [2]. Its C6 amino acid-like spacer allows incorporation via standard Fmoc- or BOC-based solid-phase peptide synthesis (SPPS) protocols, with the N-benzyloxy group remaining intact throughout chain elongation and cleaved only at the final global deprotection step. This application is particularly relevant for producing siderophore analogs, HDAC inhibitor peptides, and metal-chelating biomimetics.

Fragment Elaboration for Hydrophobic Enzyme Pockets in Drug Discovery

With a clogP of +3.29 and a heavy atom count of 17, 6-amino-N-(benzyloxy)hexanamide occupies a privileged fragment-like chemical space (Section 3, Evidence Item 3) that balances lipophilicity with synthetic tractability. Its primary amine allows facile conjugation to carboxylic acid-containing fragments via amide coupling, while the benzyloxy group provides a phenyl ring for potential π-stacking or hydrophobic interactions. Fragment-based drug discovery (FBDD) programs targeting enzymes with hydrophobic active sites (e.g., histone deacetylases, carbonic anhydrases, matrix metalloproteinases) can use this compound as a privileged elongatable fragment, reducing the synthetic steps required to reach lead-like molecules compared to more polar aminohexanamide starting points [3].

Process Chemistry Scale-Up for Isoindolinone-Based Bone Anabolic Agents

The synthesis described in US Patent US08716326B2 (Section 3, Evidence Item 4) positions 6-amino-N-(benzyloxy)hexanamide as a critical intermediate in the preparation of isoindolinone derivatives with bone anabolic activity. The quantitative BOC deprotection step (TFA/CH2Cl2) is amenable to multi-gram scale-up without chromatography, as the product is obtained in essentially pure form after solvent evaporation [4]. For process chemists developing isoindolinone-based drug candidates (e.g., for osteoporosis treatment), this compound offers a high-yielding, scalable intermediate that streamlines the synthetic route to advanced clinical candidates.

Quote Request

Request a Quote for 6-amino-N-(benzyloxy)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.